Benazeprilat - 86541-78-8

Benazeprilat

Catalog Number: EVT-261331
CAS Number: 86541-78-8
Molecular Formula: C22H24N2O5
Molecular Weight: 396.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Benazeprilat is the active metabolite of benazepril, a prodrug classified as an angiotensin-converting enzyme (ACE) inhibitor []. It is a nonsulfhydryl ACE inhibitor, meaning it does not contain a sulfhydryl group in its structure [, ]. Benazeprilat plays a crucial role in scientific research, particularly in cardiovascular studies, due to its potent inhibition of ACE [, , ]. This inhibitory action makes it a valuable tool for investigating the renin-angiotensin system (RAS) and its influence on various physiological and pathological processes [, ].

Benazepril

Compound Description: Benazepril is an ethyl ester prodrug of Benazeprilat and is itself a relatively inactive angiotensin-converting enzyme (ACE) inhibitor. [] Following oral administration, Benazepril is rapidly absorbed and undergoes hepatic metabolism, primarily via hydrolysis, to convert into its active metabolite, Benazeprilat. [, , ] This conversion process is highly efficient, and the majority of the administered Benazepril dose is transformed into Benazeprilat. [, , ]

Relevance: Benazepril is the prodrug of Benazeprilat, meaning it is metabolized in the body to produce the active drug, Benazeprilat. Structurally, Benazepril possesses an ethyl ester group that is cleaved during hepatic metabolism to yield the active diacid form, Benazeprilat. [] This structural modification is crucial for its pharmacological activity as Benazeprilat exhibits a significantly higher potency for inhibiting ACE compared to Benazepril. []

Angiotensin I

Compound Description: Angiotensin I is a decapeptide hormone that acts as the precursor to the potent vasoconstrictor, Angiotensin II. [] It is produced primarily through the action of renin, an enzyme released by the kidneys in response to low blood pressure or sodium levels. [] Angiotensin I itself has limited biological activity. []

Relevance: Benazeprilat, similar to other ACE inhibitors, exerts its antihypertensive effects by blocking the conversion of Angiotensin I to Angiotensin II. [] By inhibiting ACE, Benazeprilat effectively prevents the formation of Angiotensin II, thereby leading to vasodilation and a reduction in blood pressure.

Angiotensin II

Compound Description: Angiotensin II is an octapeptide hormone and a potent vasoconstrictor, playing a crucial role in regulating blood pressure and fluid balance. [, ] It is generated from Angiotensin I through the action of ACE. [] Angiotensin II acts on various tissues and organs, including blood vessels, kidneys, and the adrenal glands, to exert its physiological effects. [, ]

Relevance: Benazeprilat, by inhibiting ACE, effectively blocks the conversion of Angiotensin I to Angiotensin II. [, ] This inhibition prevents the potent vasoconstrictive effects of Angiotensin II, leading to a decrease in blood pressure. [, ] Additionally, Benazeprilat's action on the renin-angiotensin system, particularly its ability to reduce Angiotensin II levels, contributes to its therapeutic benefits in various cardiovascular conditions. [, ]

Valsartan

Compound Description: Valsartan is an angiotensin II receptor blocker (ARB) that acts by selectively blocking the angiotensin II type 1 (AT1) receptor. [, , , , ] This inhibition prevents Angiotensin II from binding to its receptor and exerting its vasoconstrictive and pro-inflammatory effects. [, , , , ]

Amlodipine

Compound Description: Amlodipine is a dihydropyridine calcium channel blocker that exerts its antihypertensive effects by inhibiting the influx of calcium ions into vascular smooth muscle cells. [, , , ] This inhibition leads to vasodilation and a reduction in blood pressure. [, , , ] Amlodipine is widely used in the treatment of hypertension and other cardiovascular conditions due to its efficacy and long duration of action. [, , , ]

Relevance: Similar to the combined use of Benazeprilat and Valsartan, co-administration of Benazeprilat with Amlodipine has demonstrated potential benefits in managing hypertension. [, , , ] Amlodipine, a calcium channel blocker, works synergistically with ACE inhibitors like Benazeprilat by targeting different pathways involved in blood pressure regulation. [, , , ] This combined approach may result in an enhanced antihypertensive effect compared to monotherapy with either drug. [, , , ]

Bradykinin

Compound Description: Bradykinin is a peptide hormone that plays a role in regulating blood pressure and inflammation. [] It is a potent vasodilator and acts by stimulating the release of nitric oxide and prostacyclin from endothelial cells, leading to relaxation of smooth muscle in blood vessels. []

Relevance: ACE is also involved in the breakdown of bradykinin. [, ] Therefore, Benazeprilat, by inhibiting ACE, can lead to an increase in bradykinin levels, contributing to its overall vasodilatory effects and potentially enhancing its antihypertensive action. [, ]

Enalapril

Compound Description: Enalapril is another ACE inhibitor, like Benazepril, that is commonly used in treating hypertension and other cardiovascular conditions. [, , ] It is a prodrug that is metabolized in the liver to its active form, Enalaprilat, which directly inhibits ACE. [, , ]

Enalaprilat

Compound Description: Enalaprilat is the active metabolite of Enalapril and a potent ACE inhibitor. [, , ] Similar to Benazeprilat, Enalaprilat directly inhibits ACE, leading to a decrease in Angiotensin II levels and subsequently lowering blood pressure. [, , ]

Hydrochlorothiazide

Compound Description: Hydrochlorothiazide is a thiazide diuretic commonly used in the treatment of hypertension. [, ] It acts by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubule of the nephron, leading to increased urine output and a reduction in blood volume, thereby lowering blood pressure. [, ]

Relevance: Hydrochlorothiazide is often used in combination with ACE inhibitors, including Benazepril, to enhance their antihypertensive effects. [, ] This combination therapy targets multiple mechanisms involved in blood pressure regulation, providing a more comprehensive approach to blood pressure control. [, ]

Phosphoramidon

Compound Description: Phosphoramidon is a potent inhibitor of endothelin-converting enzymes (ECEs), particularly ECE-1. [] ECEs are responsible for converting the inactive precursor, big endothelin-1, into its active form, endothelin-1, a potent vasoconstrictor. []

Relevance: While not directly affecting Benazeprilat's mechanism of action, phosphoramidon highlights the complexity of vasoactive systems within the body. Both endothelin-1 and angiotensin II are potent vasoconstrictors. Therefore, understanding the interplay between these systems, and the potential for cross-talk, is important when considering the broader effects of drugs like Benazeprilat. []

CGS 25015 and CGS 26129

Compound Description: Both CGS 25015 and CGS 26129 are metalloprotease inhibitors that have been investigated for their ability to inhibit ECEs, similar to Phosphoramidon. [] These compounds exhibit varying potencies against different ECE isoforms and have been studied for their potential in treating cardiovascular diseases. []

Relevance: Similar to Phosphoramidon, while CGS 25015 and CGS 26129 do not directly interact with Benazeprilat, their research further emphasizes the complexity of vasoactive pathways. It highlights that multiple enzymes and systems contribute to vasoconstriction and that targeting these pathways individually or in combination could offer therapeutic benefits. []

Thiorphan

Compound Description: Thiorphan is a specific inhibitor of neutral endopeptidase (NEP), an enzyme involved in the degradation of various peptides, including atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and bradykinin. [] Inhibiting NEP can potentially enhance the effects of these vasoactive peptides. []

Relevance: While Thiorphan itself does not directly interact with Benazeprilat, its role in inhibiting NEP, which is involved in bradykinin degradation, adds another layer of complexity to the interactions of Benazeprilat. [] ACE inhibitors like Benazeprilat can increase bradykinin levels, and understanding how other enzymes like NEP modulate these levels is crucial. []

Source and Classification

Benazeprilat is derived from benazepril, which is synthesized through various chemical processes. As an ACE inhibitor, it belongs to a class of medications that are essential in managing high blood pressure and related cardiovascular conditions. The compound can be classified under organic compounds due to its carbon-based structure and its role in medicinal chemistry.

Synthesis Analysis

Methods and Technical Details

The synthesis of benazeprilat involves several methods, primarily focusing on the preparation of its precursor compounds. One notable method includes the dynamic kinetic resolution process, which utilizes 3-bromo-2,3,4,5-tetrahydro-1H-benzazepine-2-ketone-1-tert-butyl acetate and (S)-homophenylalanine. This method is characterized by:

  • High Yield: The synthesis can achieve high total yields with minimal environmental impact.
  • Simple Operation: The steps involved are relatively straightforward, making it suitable for industrial production.
  • Dynamic Kinetic Resolution: This technique enhances the efficiency of obtaining the desired product through selective reaction pathways .

Another synthesis route involves an asymmetric aza-Michael addition reaction, where L-homophenylalanine ethyl ester reacts with a specific unsaturated ester. This method emphasizes solvent effects on diastereoselectivity and yield optimization .

Microwave-Assisted Synthesis

Recent advancements have introduced microwave-assisted synthesis techniques that significantly reduce reaction times while maintaining high yields. This method has shown promise in synthesizing important intermediates for benazeprilat, demonstrating the potential for more efficient pharmaceutical manufacturing processes .

Molecular Structure Analysis

Structure and Data

Benazeprilat has a complex molecular structure characterized by its chiral centers and functional groups that contribute to its biological activity. The molecular formula is C24_{24}H28_{28}N2_{2}O5_{5}, and its molecular weight is approximately 440.49 g/mol. The structure features:

  • Chiral Centers: These are crucial for the drug's interaction with the ACE enzyme.
  • Functional Groups: Including carboxylic acid and amine groups that facilitate binding to the enzyme.

The three-dimensional configuration of benazeprilat allows it to effectively inhibit ACE activity.

Chemical Reactions Analysis

Reactions and Technical Details

Benazeprilat undergoes various chemical reactions during its synthesis:

  1. Esterification: Involves converting carboxylic acids into esters, crucial for forming key intermediates.
  2. Hydrogenation: Used to reduce double bonds in precursor compounds.
  3. Recrystallization: A purification step that enhances the purity of benazeprilat by removing impurities based on solubility differences.

These reactions are typically monitored using high-performance liquid chromatography (HPLC) to ensure desired purity levels are achieved .

Mechanism of Action

Benazeprilat functions primarily through inhibition of the ACE enzyme, which catalyzes the conversion of angiotensin I to angiotensin II. The mechanism can be summarized as follows:

  1. Inhibition of Angiotensin II Production: By blocking ACE activity, benazeprilat decreases levels of angiotensin II.
  2. Vasodilation: Reduced levels of angiotensin II lead to dilation of blood vessels, lowering blood pressure.
  3. Decreased Aldosterone Secretion: This results in reduced sodium and water retention, further contributing to lower blood pressure.

This mechanism underpins its therapeutic efficacy in treating hypertension and heart failure .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Benazeprilat is typically found as a white crystalline powder.
  • Solubility: It exhibits variable solubility in water but is soluble in organic solvents like methanol and ethanol.

Chemical Properties

  • Stability: Benazeprilat is stable under normal conditions but may degrade under extreme pH or temperature conditions.
  • pH Sensitivity: Its solubility and stability can be affected by pH levels, which is critical during formulation development.

These properties are essential for formulating effective pharmaceutical preparations .

Applications

Scientific Uses

Benazeprilat's primary application is in cardiovascular medicine as an antihypertensive agent. It is utilized in clinical settings for:

  • Management of Hypertension: Reducing high blood pressure to prevent complications such as stroke or heart attack.
  • Heart Failure Treatment: Alleviating symptoms by decreasing cardiac workload and improving patient outcomes.

Additionally, ongoing research explores its potential benefits in other areas such as diabetic nephropathy management due to its renal protective effects .

Properties

CAS Number

86541-78-8

Product Name

Benazeprilat

IUPAC Name

(2S)-2-[[(3S)-1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoic acid

Molecular Formula

C22H24N2O5

Molecular Weight

396.4 g/mol

InChI

InChI=1S/C22H24N2O5/c25-20(26)14-24-19-9-5-4-8-16(19)11-13-17(21(24)27)23-18(22(28)29)12-10-15-6-2-1-3-7-15/h1-9,17-18,23H,10-14H2,(H,25,26)(H,28,29)/t17-,18-/m0/s1

InChI Key

MADRIHWFJGRSBP-ROUUACIJSA-N

SMILES

C1CC2=CC=CC=C2N(C(=O)C1NC(CCC3=CC=CC=C3)C(=O)O)CC(=O)O

Solubility

Soluble in DMSO

Synonyms

enazeprilat
benezaprilat
CGS 14831
CGS-14831

Canonical SMILES

C1CC2=CC=CC=C2N(C(=O)C1NC(CCC3=CC=CC=C3)C(=O)O)CC(=O)O

Isomeric SMILES

C1CC2=CC=CC=C2N(C(=O)[C@H]1N[C@@H](CCC3=CC=CC=C3)C(=O)O)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.